DL-Threonine

描述

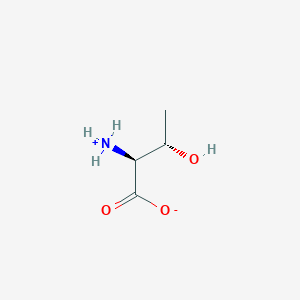

Structure

2D Structure

属性

IUPAC Name |

2-amino-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFVYJQAPQTCCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301015364 | |

| Record name | 2-Amino-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hemihydrate: Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], White crystalline powder; slight savoury aroma | |

| Record name | DL-Threonine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18001 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Threonine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Sparingly soluble in water; Soluble in buffer systems pH 5.5, Practically insoluble (in ethanol) | |

| Record name | L-Threonine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

144-98-9, 7004-04-8, 632-20-2, 72-19-5, 80-68-2, 28954-12-3, 24830-94-2 | |

| Record name | Allothreonine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-hydroxy-butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007004048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-threonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | threonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | threonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Threonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Allothreonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206283 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Allothreonine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 144-98-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Threonine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-3-hydroxybutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-DL-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-3-HYDROXY-BUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/760PJT2SS0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of D Allothreonine

Chemoenzymatic Synthesis Strategies for D-Allothreonine Production

Chemoenzymatic approaches leverage the high selectivity and efficiency of enzymes to perform challenging chemical transformations, offering environmentally benign alternatives to traditional chemical synthesis.

A prominent strategy for producing D-allothreonine involves the enzymatic isomerization of the more readily available L-threonine. This conversion is catalyzed by amino acid racemases, which facilitate epimerization at the α-carbon.

The efficiency of racemase-catalyzed conversion is highly dependent on reaction conditions. For instance, the D-threonine aldolase (B8822740) (DTA) from the green alga Chlamydomonas reinhardtii exhibits optimal activity for its cleavage reaction at a temperature of 70°C and a pH of 8.4. researchgate.net Conversely, the DTA from Xanthomonus oryzae is rapidly inactivated at 50°C. acs.org Increasing the reaction temperature for this DTA can improve the yield but decreases the diastereoselectivity. acs.org The stability of D-threonine aldolases from Alcaligenes (Achromobacter) xylosoxidans and Arthrobacter sp. has been shown to be significantly improved by the addition of divalent cations. acs.org Furthermore, substrate inhibition, a common issue with free enzymes, can be overcome through immobilization. researchgate.net

Table 1: Optimized Parameters for D-Threonine Aldolase Activity

| Enzyme Source | Optimal Temperature (°C) | Optimal pH | Effect of Additives | Reference |

|---|---|---|---|---|

| Chlamydomonas reinhardtii | 70 | 8.4 | Activated by several divalent metal ions | researchgate.net |

| Xanthomonus oryzae | <50 | Not specified | Requires magnesium ion as a cofactor | acs.org |

| Alcaligenes xylosoxidans / Arthrobacter sp. | Not specified | Not specified | Stability improved by divalent cations | acs.org |

Following the racemase-mediated conversion of L-threonine, the resulting mixture contains both L-threonine and D-allothreonine. To isolate the desired D-allothreonine, L-threonine deaminase can be employed. This enzyme selectively converts the remaining L-threonine into a substance that is easily removed, allowing for the purification of D-allothreonine through simple methods. google.com This enzymatic resolution step is a key component in a synthetic pathway that starts from L-threonine to ultimately produce D-threonine, with D-allothreonine as a crucial intermediate. google.com

Immobilization of enzymes onto a solid support offers significant advantages, including enhanced stability, simplified separation from the reaction mixture, and the potential for continuous processing and enzyme reuse. acs.orgnih.govnottingham.ac.uk In the context of D-allothreonine synthesis, an amino acid racemase from Pseudomonas putida has been successfully immobilized. researchgate.net This immobilized racemase demonstrated high specific activity and no loss of activity during reusability tests. researchgate.net The use of temperature cycles in conjunction with the immobilized enzyme has been shown to greatly accelerate the conversion of threonine to allothreonine. researchgate.netacs.org This process is reproducible and offers reasonable productivity and yield. acs.org A packed bed reactor utilizing the immobilized racemase showed effective performance, achieving full conversion at sufficient residence times. researchgate.net

D-Threonine aldolases (DTAs) are powerful biocatalysts that catalyze the reversible, pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aldol (B89426) addition of glycine (B1666218) to an aldehyde. acs.orgrsc.org This reaction forms a new carbon-carbon bond and creates two chiral centers, making it a valuable tool for the stereospecific synthesis of various β-hydroxy-α-amino acids, including D-allothreonine. researchgate.netnih.gov

DTAs can be used to synthesize D-allothreonine from a mixture of glycine and acetaldehyde (B116499). researchgate.net The enzyme from Xanthomonus oryzae accepts both D-threonine and D-allothreonine as substrates equally well. acs.org Research has focused on identifying and characterizing new DTAs with desirable properties. For example, a DTA from Delftia sp. was cloned and expressed in Escherichia coli, exhibiting high activity and stereoselectivity, making it a promising biocatalyst for producing chiral aromatic β-hydroxy-α-amino acids. rsc.org Similarly, recombinant DTAs from Alcaligenes xylosoxidans and Arthrobacter sp. have been used to efficiently synthesize a chiral β-hydroxy-α-amino acid intermediate on a large scale. acs.orgbohrium.com A chemoenzymatic procedure using DTA in tandem with acid phosphatase has also been developed for the synthesis of D-allothreonine. acs.org

Table 2: Research Findings on D-Threonine Aldolases for D-Allothreonine Synthesis

| Enzyme Source | Key Finding | Substrates | Reference |

|---|---|---|---|

| Xanthomonus oryzae | Produces threo-β-hydroxy-α-D-amino acids as main products. | Glycine and various aldehydes | acs.org |

| Chlamydomonas reinhardtii | First eukaryotic DTA discovered; synthesizes D- and D-allo-threonine. | Glycine and acetaldehyde | researchgate.net |

| Delftia sp. RIT313 | Promising for highly stereoselective preparation of chiral aromatic β-hydroxy-α-amino acids. | Glycine and various aldehydes | rsc.org |

| Alcaligenes xylosoxidans / Arthrobacter sp. | Used for efficient, large-scale (100 L) synthesis of a chiral β-hydroxy-α-amino acid. | Glycine and pyridine-4-carboxaldehyde | acs.orgbohrium.com |

Racemase-Mediated Conversion of L-Threonine to D-Allothreonine

Asymmetric Chemical Synthesis Routes to D-Allothreonine and its Derivatives

In addition to enzymatic methods, asymmetric chemical synthesis provides powerful routes to enantiomerically pure D-allothreonine. These methods often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

One notable approach involves a chiral Ni(II) complex-assisted α-epimerization. This methodology was successfully used to prepare Fmoc-(R)-allo-Thr-OH, a derivative suitable for solid-phase peptide synthesis, starting from (S)-Thr(tBu)-OH. nih.gov This strategy highlights the use of metal complexes to direct the stereochemistry at the α-carbon.

Another biomimetic strategy utilizes a chiral pyridoxal-like pyridinophane-zinc complex to mimic the action of aldolase enzymes. rsc.org This system catalyzes the aldol condensation between acetaldehyde and a zinc chelate of a Schiff base derived from glycine. The reaction yields a mixture of allo-threonine and threonine with high enantiomeric excess for the allo-threonine product (88% e.e.). rsc.org This demonstrates the potential of enzyme mimics in achieving asymmetric synthesis.

Protecting Group Strategies for D-Allothreonine in Complex Syntheses

Derivatization Strategies for Enhanced Reactivity and Specificity

The functional groups of D-allothreonine can be chemically modified, or derivatized, to enhance its reactivity or to introduce specific functionalities. These derivatization strategies are essential for a wide range of synthetic applications.

Esterification of the carboxylic acid group of D-allothreonine is a common derivatization that serves multiple purposes. It can protect the carboxyl group during subsequent reactions involving the amino or hydroxyl groups, and it can also increase the solubility of the amino acid in organic solvents.

A straightforward method for the esterification of D-allothreonine involves reacting it with an alcohol, such as ethanol, in the presence of a strong acid catalyst like hydrogen chloride gas. google.com In one reported procedure, D-allothreonine was dissolved in anhydrous ethanol, and the solution was saturated with hydrogen chloride gas at 0°C. The reaction mixture was then heated to reflux for two hours. This process resulted in the formation of D-allothreonine ethyl ester hydrochloride as a white solid with a nearly quantitative yield (99.8%). google.com This ester can then be used in further synthetic steps.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| D-Allothreonine |

| L-Threonine |

| N-acetyl-D-allothreonine |

| N-acetyl-L-threonine |

| Salicylaldehyde |

| Acetic acid |

| Ethanol |

| Hydrochloric acid |

| Acetaldehyde |

| Glycine |

| 9-fluorenylmethoxycarbonyl (Fmoc) |

| Fmoc-D-allo-threonine |

| tert-butyl (tBu) |

| Fmoc-D-alloThr(tBu)-OH |

| Fmoc-D-alloThr-O(tBu) |

| O-tert-Butyl-D-allothreonine |

| D-allothreonine ethyl ester hydrochloride |

Modification of Hydroxyl and Amino Groups for Diversification

The presence of two distinct functional groups, a secondary hydroxyl (-OH) group and a primary amino (-NH₂) group, on the chiral backbone of D-allothreonine [(2R,3R)-2-amino-3-hydroxybutanoic acid] offers a versatile platform for a wide array of chemical modifications. These transformations are pivotal for creating diverse molecular architectures, which are essential in fields such as peptide synthesis, medicinal chemistry, and materials science. Strategic manipulation of these groups, often involving chemoselective protection and deprotection steps, allows for the synthesis of complex derivatives and novel molecular entities.

The reactivity of the amino group as a nucleophile and a base, combined with the nucleophilic and hydrogen-bond-donating capabilities of the hydroxyl group, necessitates careful planning of synthetic routes to achieve desired modifications selectively. The following sections detail the principal transformations targeting these functional groups.

To achieve selective modification at either the hydroxyl or the amino group, it is often necessary to temporarily "block" or "protect" the other functional group to prevent unwanted side reactions. The choice of protecting group is crucial and depends on its stability under the planned reaction conditions and the ease of its subsequent removal without affecting the newly modified structure. This orthogonal protection strategy is fundamental in the multi-step synthesis of complex D-allothreonine derivatives.

Common protecting groups employed for the amino and hydroxyl functions of D-allothreonine are summarized below.

| Functional Group | Protecting Group | Abbreviation | Key Features |

| Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Base-labile; widely used in solid-phase peptide synthesis. |

| Amino Group | tert-Butoxycarbonyl | Boc | Acid-labile; common in solution-phase and solid-phase synthesis. |

| Amino Group | Benzoyl | Bz | Stable; typically removed under harsh hydrolytic conditions. |

| Amino Group | Acetyl | Ac | Increases lipophilicity; stable under many conditions. researchgate.net |

| Hydroxyl Group | tert-Butyl ether | tBu | Acid-labile; provides good steric protection. researchgate.net |

| Hydroxyl Group | Benzyl (B1604629) ether | Bn | Removed by hydrogenolysis; stable to acid and base. |

This table presents a selection of commonly used protecting groups for the functional moieties of D-allothreonine.

The secondary hydroxyl group of D-allothreonine can undergo several key chemical transformations, including O-alkylation, O-acylation, and oxidation.

O-Alkylation: The formation of ethers via O-alkylation is a common strategy, primarily used for protection, as seen with the synthesis of O-tert-butyl-D-allothreonine. researchgate.net This reaction typically involves deprotonation of the hydroxyl group with a base to form an alkoxide, followed by nucleophilic substitution on an alkyl halide. Another important etherification is benzylation, which yields a benzyl ether that can be conveniently removed by catalytic hydrogenolysis.

O-Acylation: The hydroxyl group can be esterified through O-acylation by reacting a suitably N-protected D-allothreonine derivative with an acyl chloride or an acid anhydride. This reaction introduces an acyl group, which can modify the molecule's steric and electronic properties. While specific examples for D-allothreonine are less common in literature than protection schemes, this represents a fundamental reactivity pattern for β-hydroxy amino acids.

Oxidation: The secondary alcohol of D-allothreonine can be oxidized to a ketone, yielding a derivative of 2-amino-3-oxobutanoic acid. This transformation is significant as it introduces a new reactive carbonyl functionality into the molecule, opening pathways for further derivatization, such as the formation of imines or hydrazones. This β-keto amino acid is also a known metabolite, highlighting the biochemical relevance of this transformation.

The primary amino group is a key site for modifications that can significantly alter the properties of D-allothreonine, including its basicity, nucleophilicity, and ability to participate in hydrogen bonding.

N-Acylation: The amino group readily reacts with acylating agents to form amides. This is one of the most fundamental reactions in peptide synthesis, where the amide bond is formed. Beyond peptide coupling, N-acylation with various acyl groups can be used to synthesize a wide range of derivatives. A documented example is the N-benzoylation of a D-allothreonine ester, which proceeds in high yield.

Detailed research findings on the N-benzoylation of D-allothreonine methyl ester are presented in the table below.

| Reactant | Reagent | Conditions | Product | Yield (%) |

|---|

N-Alkylation: The introduction of alkyl groups to the amino function is another important modification. N-methylation, for instance, is a strategy used in medicinal chemistry to enhance the metabolic stability and membrane permeability of peptides. A primary method for N-alkylation is reductive amination, which involves the reaction of the amino group with an aldehyde or ketone to form an imine or enamine intermediate, followed by reduction with a hydride reagent such as sodium cyanoborohydride or sodium triacetoxyborohydride. This allows for the controlled introduction of a wide variety of alkyl substituents.

The proximity of the hydroxyl and amino groups in D-allothreonine allows for intramolecular reactions, leading to the formation of cyclic structures. A key example is the formation of an oxazoline (B21484) ring. When an N-acyl D-allothreonine derivative is treated with a dehydrating agent like thionyl chloride, it can undergo an intramolecular cyclization. This reaction proceeds with an inversion of stereochemistry at the carbon bearing the hydroxyl group, providing a stereospecific route to D-threonine derivatives from D-allothreonine.

The table below outlines the research findings for the synthesis of an oxazoline derivative from N-benzoyl-D-allothreonine methyl ester.

| Reactant | Reagent | Conditions | Product | Yield (%) |

|---|

This transformation underscores the sophisticated chemical manipulations possible with D-allothreonine, enabling not only derivatization but also stereochemical conversion, thereby expanding its utility as a chiral building block.

Enzymatic Catalysis and Biotransformations Involving D Allothreonine

D-Threonine Aldolases and Their Stereospecificity

D-threonine aldolases (EC 4.1.2.42) are enzymes that catalyze the reversible cleavage of D-threonine and D-allothreonine into glycine (B1666218) and acetaldehyde (B116499). wikipedia.org These enzymes are characterized by their strict D-specificity at the α-carbon, while often showing broader specificity for the configuration at the β-carbon. nih.gov

D-Threonine aldolase (B8822740) exhibits activity towards both D-threonine and D-allothreonine. The enzyme from Arthrobacter sp. DK-38, for instance, can utilize both diastereomers as substrates. However, the kinetic parameters for each substrate differ significantly, indicating a preference. For D-allothreonine, the Michaelis constant (Km) is 14.0 mM with a maximum velocity (Vmax) of 102 µmol·min-1·mg-1. In comparison, D-threonine has a Km of 3.81 mM and a Vmax of 38.8 µmol·min-1·mg-1. nih.gov This suggests that while the enzyme has a higher affinity for D-threonine (lower Km), it can process D-allothreonine at a much higher rate (higher Vmax). nih.gov

The enzyme is strictly D-specific for the alpha-position but does not distinguish between the threo and erythro forms at the beta-position, allowing it to act on both D-threonine and D-allothreonine. nih.gov The reversible nature of this reaction means the enzyme can also synthesize nearly equimolar amounts of D-threonine and D-allothreonine from glycine and acetaldehyde. nih.gov

| Substrate | Km (mM) | Vmax (µmol·min-1·mg-1) |

|---|---|---|

| D-Allothreonine | 14.0 | 102 |

| D-Threonine | 3.81 | 38.8 |

Like many enzymes involved in amino acid metabolism, D-threonine aldolase is dependent on pyridoxal (B1214274) 5'-phosphate (PLP) as a coenzyme. nih.govplos.org The catalytic mechanism involves the formation of a Schiff base between the amino group of the substrate (D-allothreonine) and PLP. This is a common feature of PLP-dependent enzymes.

Uniquely, D-threonine aldolase also requires the presence of a divalent cation for its catalytic activity. wikipedia.orgnih.gov Metal ions such as Co2+, Ni2+, Mn2+, or Mg2+ can fulfill this role. nih.govnih.gov The enzyme loses all activity in the absence of either PLP or a suitable divalent cation. nih.gov Structural studies of D-threonine aldolase from Alcaligenes xylosoxidans have identified a metal binding site near the PLP cofactor in the active site of the enzyme, providing a rationale for this metal dependence. plos.org The metal ion is believed to play a crucial role in the catalytic mechanism. plos.org

D-threonine aldolase activity has been identified in various bacterial genera. Notable examples include Arthrobacter, Alcaligenes, Xanthomonas, and Pseudomonas. nih.gov However, this enzymatic activity has not been detected in yeasts or fungi. nih.gov An enzyme from Delftia sp. RIT313 has also been cloned and expressed, showing activity for the aldol (B89426) addition of glycine and acetaldehyde. rsc.org

The enzyme purified from Arthrobacter sp. DK-38 is a monomer with an apparent molecular mass of 51 kDa. nih.gov This contrasts with other PLP-dependent enzymes but is a characteristic feature of this particular D-threonine aldolase.

The thermal stability of D-threonine aldolase is significantly influenced by the presence of its required cofactors. The enzyme from Arthrobacter sp. DK-38 is stable below 55°C. uniprot.org The presence of a divalent cation is not only essential for catalytic activity but also for the thermal stability of the enzyme. nih.gov The metal-free apoenzyme is thermally unstable and undergoes irreversible loss of catalytic activity. nih.gov Similarly, the presence of metal ions was found to enhance the stability of the D-threonine aldolase from Delftia sp. RIT313. rsc.org The study of thermal inactivation kinetics, often analyzed using Arrhenius plots, provides insights into the activation energy required for the denaturation process and an enzyme's resistance to heat-induced structural changes and subsequent activity loss. wur.nlutrgv.edu

Amino Acid Racemases and Epimerases in D-Allothreonine Bioproduction

Amino acid racemases and epimerases are enzymes that catalyze the inversion of stereochemistry at the α-carbon of amino acids. These enzymes play a role in the interconversion of threonine isomers, which can be harnessed for the bioproduction of D-allothreonine.

An amino acid racemase with threonine α-epimerase activity has been identified in Pseudomonas putida. nih.gov This enzyme catalyzes the epimerization of threonine at the α-position. nih.gov For example, it can convert L-threonine into D-allo-threonine. nih.gov

Stability and Kinetics of Enzymes under Process Conditions

The enzymatic production and transformation of D-allothreonine are primarily governed by D-threonine aldolases (D-TAs), pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the reversible cleavage of D-threonine or D-allothreonine into glycine and acetaldehyde. nih.govuniprot.orgwikipedia.org The stability and kinetic performance of these enzymes under various process conditions are critical for their application in biocatalysis.

Research on D-threonine aldolase from various microbial sources has provided key insights into its operational parameters. For instance, the D-TA from Arthrobacter sp. DK-38 demonstrates notable thermal stability, which is significantly enhanced by the presence of divalent cations such as Co²⁺, Ni²⁺, Mn²⁺, or Mg²⁺. nih.gov The metal-free enzyme is prone to thermal instability, leading to an irreversible loss of catalytic function. nih.gov This enzyme is stable below 55°C. uniprot.org Similarly, the D-TA from Delftia sp. RIT313 (DrDTA) also requires metal ions for enhanced stability. rsc.org

The pH profile is another crucial factor for enzyme stability and activity. The D-TA from Arthrobacter sp. is stable in a pH range of 7.0 to 8.5, with an optimal pH for activity between 8.0 and 9.0. uniprot.org In contrast, a threonine aldolase isolated from rat liver, which acts on DL-allothreonine, is unstable at a pH below 5.0 and shows an optimal pH for its reaction at 7.5–7.7. nih.gov

Kinetic studies reveal that D-allothreonine is an effective substrate for D-threonine aldolases. The enzyme from Arthrobacter sp. DK-38 can utilize both D-threonine and D-allothreonine, but with different kinetic parameters. For D-allothreonine, the Michaelis constant (Kₘ) is 14.0 mM, and the maximum reaction velocity (Vₘₐₓ) is 102 µmol·min⁻¹·mg⁻¹. nih.gov This indicates a lower binding affinity but a significantly higher maximum conversion rate compared to its diastereomer, D-threonine (Kₘ = 3.81 mM, Vₘₐₓ = 38.8 µmol·min⁻¹·mg⁻¹). nih.gov The reaction catalyzed by this enzyme is reversible, allowing for the synthesis of nearly equimolar amounts of D-threonine and D-allothreonine from glycine and acetaldehyde. nih.gov

| Substrate | Kₘ (mM) | Vₘₐₓ (µmol·min⁻¹·mg⁻¹) |

|---|---|---|

| D-Allothreonine | 14.0 | 102 |

| D-Threonine | 3.81 | 38.8 |

| Enzyme Source | Optimal pH | Stable pH Range | Optimal Temperature (°C) | Factors Enhancing Stability |

|---|---|---|---|---|

| Arthrobacter sp. DK-38 nih.govuniprot.org | 8.0 - 9.0 | 7.0 - 8.5 | Stable below 55°C | Divalent cations (Co²⁺, Ni²⁺, Mn²⁺, Mg²⁺) |

| Delftia sp. RIT313 rsc.org | 6.0 | Not specified | 50 | Metal ions, Pyridoxal 5′-phosphate |

| Rat Liver nih.gov | 7.5 - 7.7 | Unstable below 5.0 | 48 - 50 | Not specified |

Serine Hydroxymethyltransferase (SHMT) and Allothreonine Metabolism

Serine hydroxymethyltransferase (SHMT) is a key pyridoxal phosphate (B84403) (PLP)-dependent enzyme in one-carbon metabolism, primarily catalyzing the reversible conversion of L-serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. wikipedia.orgnih.gov Its relationship with allothreonine metabolism is indirect but significant, stemming from its evolutionary and functional similarity to threonine aldolases and its central role in glycine metabolism.

For a long time, it was believed that SHMT and threonine aldolase activity in animal tissues were functions of the same enzyme. nih.gov This was based on early findings that SHMT from rabbit liver exhibited some threonine aldolase activity. nih.gov However, subsequent research, particularly on microbial enzymes, has demonstrated that SHMT and threonine aldolases are distinct enzymes. nih.gov While some mammalian SHMTs may possess a low level of activity towards threonine, mammals generally lack a "genuine" threonine aldolase. nih.gov

The metabolic link between SHMT and allothreonine is primarily through glycine. The cleavage of D-allothreonine by D-threonine aldolase produces glycine and acetaldehyde. nih.govuniprot.org This glycine can then enter the central one-carbon metabolic pathway, where SHMT is a principal enzyme. wikipedia.orgresearchgate.net

Furthermore, in some organisms, a distinct enzyme, L-allo-threonine aldolase, provides an alternative pathway for generating cellular glycine, especially when SHMT is inactive or absent. wikipedia.org The knockout of the L-allo-threonine aldolase gene in certain bacterial mutants lacking SHMT suppresses their growth, highlighting the importance of this alternative glycine source. wikipedia.org This demonstrates a metabolic redundancy and an intersection between the pathways involving allothreonine and the central functions of SHMT. SHMT itself is a member of the same evolutionary family (fold type I) of vitamin B6-dependent enzymes as L-threonine aldolase, suggesting a common ancestry and similar catalytic mechanisms, despite their specialization for different primary functions. nih.gov

D Allothreonine in Peptide and Protein Chemistry

Incorporation of D-Allothreonine into Synthetic Peptides

D-Allothreonine, a non-proteinogenic amino acid, serves as a valuable building block in synthetic peptide chemistry. acs.org Its unique stereochemistry, with a (2R,3R) configuration, allows for the creation of peptide analogs with modified structures and properties. acs.orgosti.gov The incorporation of D-allothreonine can confer resistance to enzymatic degradation and modulate biological activity. acs.orgresearchgate.net

The primary method for incorporating D-allothreonine into peptide chains is Solid-Phase Peptide Synthesis (SPPS). chemimpex.com For efficient use in SPPS, D-allothreonine requires protection of its reactive amino and hydroxyl groups. The most common derivative is Fmoc-D-allo-Thr(tBu)-OH, where the α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is protected by the acid-labile tert-butyl (tBu) group. This orthogonal protection scheme is fully compatible with standard Fmoc-based SPPS protocols.

The synthesis process typically involves the following steps:

Resin Attachment: The synthesis often begins by attaching the initial Fmoc-protected amino acid to a solid support, such as 2-chlorotrityl chloride (2-CTC) resin. nih.gov

Chain Elongation: The peptide chain is extended through a series of coupling and deprotection cycles.

Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide, commonly using a 20% solution of piperidine (B6355638) in dimethylformamide (DMF). nih.gov

Coupling: The newly exposed amino group is then coupled with the carboxyl group of the incoming Fmoc-D-allo-Thr(tBu)-OH. This reaction is facilitated by activating agents. Common coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine), or HBTU/HOAt. uni-saarland.denih.gov

Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (like tBu) are simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). researchgate.net

Improved synthetic routes have been developed to prepare the necessary Fmoc-D-alloThr(But)-OH from more accessible starting materials like L-threonine, involving steps like epimerization and stereochemical inversion. researchgate.net

The inclusion of D-amino acids like D-allothreonine into a peptide sequence has significant consequences for the molecule's stability and biological function.

Enhanced Stability: Peptides containing D-amino acids generally exhibit increased stability and resistance to proteolytic degradation. researchgate.netchemimpex.com Proteases, the enzymes that break down proteins and peptides, are highly stereospecific and primarily recognize L-amino acids. By incorporating a D-isomer, the peptide bond becomes a poor substrate for these enzymes, leading to a longer biological half-life. acs.org

Table 1: Research Findings on D-Allothreonine Incorporation

| Aspect | Finding | Significance | Citations |

| Synthesis | Fmoc-D-allo-Thr(tBu)-OH is a key derivative for Fmoc-based Solid-Phase Peptide Synthesis (SPPS). | Allows for the efficient and controlled incorporation of D-allothreonine into complex peptide sequences. | chemimpex.com |

| Stability | Incorporation of D-allothreonine can render peptide linkages more stable to proteolysis. | Increases the in-vivo half-life of peptide therapeutics by preventing enzymatic breakdown. | acs.org |

| Bioactivity | The unique stereochemistry of D-allothreonine can alter the peptide's secondary structure and interaction with biological targets. | Enables the fine-tuning of a peptide's pharmacological profile, including receptor selectivity and potency. | osti.gov |

| Cyclic Peptides | D-allothreonine is a component of several naturally occurring and synthetic cyclic peptides, such as callipeltins and venturamides. | Facilitates the synthesis of structurally constrained peptides, which often have improved stability and binding affinity. | uni-saarland.debiosynth.commdpi.com |

D-allothreonine is a structural component of several complex, naturally occurring cyclic peptides, including the callipeltin family of marine depsipeptides. uni-saarland.dersc.org Synthetic access to these molecules and their analogs relies on strategies that incorporate D-allothreonine. The synthesis of cyclic peptides containing this residue generally follows the assembly of a linear precursor via SPPS, as described above, followed by a solution-phase or on-resin cyclization step. nih.govchemimpex.com

Cyclization is a crucial technique used to enhance the stability, potency, and receptor-binding affinity of peptides by reducing their conformational flexibility. mdpi.com For peptides containing D-allothreonine, cyclization can be achieved through macrolactamization (formation of an amide bond between the N- and C-termini) or macrolactonization (formation of an ester bond, for example, between the C-terminus and the side-chain hydroxyl of D-allothreonine). mdpi.com The synthesis of callipeltin E, for instance, involved an Fmoc-based solid-phase strategy to assemble the linear hexapeptide containing D-allothreonine. nih.gov Similarly, the cyclic heptapeptide (B1575542) core of callipeltin A was synthesized through the assembly of a linear chain containing a protected D-allothreonine building block, followed by cyclization. uni-saarland.dersc.org

Non-Ribosomal Peptide Synthetases (NRPS) and D-Allothreonine Biogenesis

In nature, many structurally diverse peptides, especially those from bacteria and fungi, are not made by ribosomes but by large, modular enzymes called Non-Ribosomal Peptide Synthetases (NRPS). uni-freiburg.dewikipedia.org These enzymatic assembly lines are responsible for producing a wide array of bioactive compounds, including many that contain non-proteinogenic amino acids like D-allothreonine. rsc.orgigem.org

NRPS enzymes are organized into modules, where each module is typically responsible for selecting, activating, and incorporating a single amino acid into the growing peptide chain. wikipedia.orgrsc.org A minimal elongation module consists of three core domains:

Adenylation (A) Domain: This domain selects the specific amino acid substrate from the cellular pool and activates it by converting it to an aminoacyl-adenylate at the expense of ATP. uni-freiburg.ded-nb.info The A-domain acts as the primary gatekeeper for substrate specificity. uni-freiburg.de

Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is then covalently tethered as a thioester to a 4'-phosphopantetheine (B1211885) (Ppant) arm attached to the T-domain. uni-freiburg.deigem.org This arm shuttles the substrate between the different catalytic domains. d-nb.info

Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the upstream, T-domain-bound peptide and the downstream, T-domain-bound amino acid. uni-freiburg.de

To incorporate D-amino acids, many NRPS modules contain an additional, optional domain:

Epimerization (E) Domain: This domain is responsible for converting an L-amino acid, which has just been loaded onto the T-domain, into its D-enantiomer. frontiersin.orgmdpi.com The E-domain allows the NRPS machinery to introduce D-amino acid building blocks into the final peptide structure, thereby greatly expanding its chemical diversity. igem.org In the biosynthesis of W493 B in Fusarium pseudograminearum, an E-domain is responsible for forming D-allo-threonine from threonine. nih.gov

The adenylation (A) domain determines which amino acid is incorporated at a given position in the non-ribosomal peptide. d-nb.info Its substrate specificity is dictated by a "code" of specific amino acid residues lining its binding pocket. rsc.org

The selectivity of A-domains for threonine isomers has been a subject of study:

In the biosynthesis of the siderophore pyoverdine in Pseudomonas aeruginosa, the A-domain of the NRPS PvdD was found to be highly specific for L-threonine. nih.gov It did not effectively activate D-threonine, L-serine, or L-allothreonine, demonstrating stringent substrate selectivity. nih.gov Molecular modeling suggests that while isomers like L-allothreonine can fit into the binding pocket, they are unable to form a critical hydrogen bond that stabilizes the correct substrate. researchgate.net

Conversely, in the biosynthesis of fengycin (B216660) B, it is predicted that the same A-domain can select for both D-threonine and D-allothreonine. frontiersin.org This suggests that in some NRPS systems, the A-domain's specificity is more relaxed, allowing for the incorporation of different isomers.

In the biosynthesis of nobilamides, the A-domain of the fourth module (Nbl_A4) is predicted to recruit D-allo-threonine, which is subsequently incorporated into the final peptide structure. mdpi.com

These findings indicate that the ability of an NRPS to incorporate D-allothreonine depends on the specific architecture and selectivity of its A-domain and the presence or absence of an associated E-domain to generate the D-isomer.

Conformational Propensities of D-Allothreonine in Non-Ribosomal Peptides

Non-ribosomal peptides (NRPs) are a diverse class of natural products synthesized by large multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs), rather than the ribosome. mdpi.commdpi.com A notable feature of many NRPs is the presence of non-proteinogenic amino acids, including D-isomers like D-allothreonine. mdpi.com The inclusion of these unusual building blocks can bestow specific conformations necessary for their biological activity and can enhance resistance to degradation by proteases that are specific to L-amino acids. mdpi.com

The conformational propensities of D-amino acids, including D-allothreonine, are, in essence, a mirror image of their L-counterparts. oup.comnih.gov Molecular dynamics simulations have been employed to study these preferences. For instance, in a host-guest pentapeptide system (GGXGG), the conformational sampling of D-amino acids was found to be the inverse of their L-enantiomers. oup.comnih.govresearchgate.net While L-amino acids typically favor the αR and β regions of the Ramachandran plot, D-amino acids preferentially occupy the corresponding mirror-image regions, αL and Dβ. oup.com

However, the presence of a second chiral center in the side chain of threonine introduces additional complexity. D-allothreonine retains the side-chain chirality of the naturally dominant L-threonine. oup.comnih.gov This feature influences its backbone conformational sampling. Studies have shown that the β-configuration of the side chain in threonine enantiomers affects which conformational regions are preferred, which in turn can lead to different biological properties. oup.comnih.gov Specifically, D-allothreonine has been observed in post-translational modifications of peptides where epimerization occurs at the alpha-carbon, inverting the backbone stereochemistry while leaving the side chain's configuration unchanged. oup.comnih.gov This inherent structural bias makes D-allothreonine a key component in shaping the architecture of various non-ribosomal peptides, contributing to their unique and often potent biological functions.

Influence of D-Allothreonine Stereochemistry on Protein Structure and Function

The precise three-dimensional arrangement of amino acids is paramount to a protein's structure and its biological role. The substitution of a canonical amino acid with a stereoisomer like D-allothreonine can induce significant changes in a protein's architecture and activity.

Protein engineering leverages the site-specific incorporation of non-canonical amino acids to create proteins with novel or enhanced properties. chemimpex.com The chemical synthesis of proteins allows for the precise placement of D-allothreonine at specific sites within a polypeptide chain. osti.gov This technique has been used to probe the structure-function relationships of proteins.

The introduction of D-allothreonine can have distinct effects on the folding process and the stability of the final protein structure. In the case of the ShK toxin analogs, the substitution of L-threonine with L-allothreonine at different positions (e.g., [L-allo-Thr13]ShK and [L-allo-Thr31]ShK) resulted in different folding yields and thermal stabilities. osti.gov This demonstrates that the impact of the stereochemical change is context-dependent, varying with its location within the protein sequence.

Understanding the relationship between a protein's structure and its biological activity is a central goal of biochemistry. The use of D-allothreonine substitutions provides a powerful tool for these investigations.

In the ShK toxin example, despite the variations in stability and folding efficiency, all three synthesized L-allothreonine-containing analogs retained their ability to block the Kv1.3 ion channel. osti.gov This finding indicates that the precise orientation of the hydroxyl and methyl groups of the threonine side chain at these specific positions is not absolutely critical for the toxin's interaction with its target.

Conversely, a previously reported "D-allo-ShK" diastereomer was claimed to retain biological activity. nih.gov However, a later re-investigation involving the chemical synthesis of this molecule concluded that the D-allo-ShK polypeptide did not fold and was inactive. researchgate.net The apparent activity of the original sample was attributed to possible contamination with the highly potent L-ShK toxin. researchgate.net These studies underscore the importance of stereochemistry in molecular recognition and biological function, demonstrating how even subtle changes at the level of a single amino acid's side chain can have significant consequences for a protein's activity.

Biological Significance and Metabolic Pathways of D Allothreonine

Occurrence and Distribution of D-Allothreonine in Biological Systems

D-Allothreonine, a stereoisomer of threonine, is found in various biological systems, from microorganisms to mammals. wikipedia.org Its presence, though often at lower concentrations than its more common L-threonine counterpart, points to specific biological roles and metabolic pathways.

D-Allothreonine is a known constituent of complex molecules in certain bacteria. hmdb.canih.gov Research has identified it as a component of peptido-lipids, which are molecules containing both peptide and lipid portions. ontosight.airesearchgate.netgenome.jp For instance, early studies reported the occurrence of D-allothreonine alongside other D-amino acids like D-phenylalanine in the peptido-lipids of bacterial origin. researchgate.net Furthermore, D-allothreonine is also found amide-linked to D-galacturonic acid within the O-specific polysaccharide of the lipopolysaccharide (LPS) in Hafnia alvei strain PCM 1206. researchgate.net

Contrary to the long-held belief that D-amino acids were absent in higher animals, modern analytical techniques have enabled the detection of D-allothreonine in mammalian systems. researchgate.net Studies utilizing high-performance liquid chromatography have demonstrated its presence in various tissues and physiological fluids of rodents. nih.govtargetmol.com

In rats, significant quantities of D-allothreonine have been identified in the brain and urine. nih.govresearchgate.net Among twelve tissues analyzed, the corpus striatum exhibited the highest concentration. nih.gov Similarly, in mice, D-allothreonine has been clearly detected in the cerebrum and urine, with trace amounts found in other tissues like the cerebellum, medulla oblongata, pancreas, liver, kidney, and in plasma. targetmol.com In contrast, the stereoisomer L-allo-threonine was reported as not present in any tested rat tissues or fluids. nih.gov

| Organism | Tissue/Fluid | Concentration (nmol/g or mL) | Reference |

|---|---|---|---|

| Rat | Corpus Striatum | 5.01 ± 0.32 | nih.gov |

| Mouse | Cerebrum | 4.63 ± 1.44 | targetmol.com |

| Mouse | Urine | 6.44 ± 0.36 | targetmol.com |

Role of D-Allothreonine as a Bacterial Metabolite

D-Allothreonine is recognized as a bacterial metabolite, a substance produced during bacterial metabolism. hmdb.canih.govqmul.ac.uknih.gov Its primary role as a metabolite appears to be as a structural precursor. By being synthesized and then incorporated into more complex structures such as peptido-lipids and polysaccharides, it contributes to the molecular architecture of the bacterial cell. nih.govresearchgate.net

Intermediary Metabolism and Degradation Pathways of D-Allothreonine

The metabolic pathways for D-allothreonine are distinct from those of its more common stereoisomers. In bacteria, a specific enzyme, D-threonine aldolase (B8822740) (EC 4.1.2.42), has been identified that catalyzes the degradation of D-allothreonine. ontosight.aigenome.jpnih.gov This pyridoxal-5'-phosphate dependent enzyme, found in bacteria such as Arthrobacter sp., reversibly cleaves D-allothreonine into glycine (B1666218) and acetaldehyde (B116499). nih.gov The enzyme is specific for D-amino acids at the alpha-carbon but can act on both threo (D-threonine) and erythro (D-allothreonine) configurations at the beta-carbon. Kinetic studies with the enzyme from Arthrobacter sp. DK-38 showed a Kₘ value of 14.0 mM and a Vₘₐₓ of 102 μmol·min⁻¹·mg⁻¹ for D-allothreonine.

In contrast, mammalian metabolism of D-allothreonine appears limited. An enzyme from rat liver, identified as a threonine aldolase, was found to be active on L-threonine and L-allothreonine but was inactive against their D-forms, including D-allothreonine. nih.gov Furthermore, research in chicks indicated that dietary D-allothreonine has no growth-promoting efficacy, suggesting that chicks cannot convert it to the essential amino acid L-threonine. researchgate.net It was hypothesized that while a D-amino acid oxidase might metabolize the amino group, the resulting keto-analog of threonine is not a known biological intermediate that can be further converted to L-threonine. researchgate.net

Analytical Methodologies for D Allothreonine Determination

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) coupled with chiral stationary phases (CSPs) is a primary method for separating and quantifying threonine stereoisomers, including D-Allothreonine. researchgate.netspincotech.comsigmaaldrich.com This technique can be applied directly or indirectly.

Indirect methods involve pre-column derivatization of the amino acids with a chiral reagent, creating diastereomeric pairs that can be separated on a standard achiral column, such as a reversed-phase C18 column. researchgate.net A common derivatizing agent is 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), which allows for highly sensitive fluorescence detection. researchgate.netnih.gov This approach has been successfully used to resolve the four threonine isomers in biological samples. researchgate.net

Direct chiral HPLC methods utilize columns where the stationary phase itself is chiral. researchgate.netspincotech.com Pirkle-type CSPs are one example used for this purpose. nih.govresearchgate.net Another effective direct method is ligand-exchange chromatography, where a chiral ligand, such as an L-amino acid, is coated onto the stationary phase, often in the presence of a metal ion like copper(II). jascoinc.com The separation occurs based on the differential stability of the transient diastereomeric complexes formed between the analyte isomers and the chiral selector. jascoinc.com The choice of CSP and mobile phase composition is crucial for achieving optimal resolution. sigmaaldrich.comyakhak.org Multidimensional HPLC systems, combining different column types (e.g., reversed-phase, ion-exchange, and chiral), have been developed to achieve very high selectivity for complex samples like human plasma. nih.govresearchgate.netkyushu-u.ac.jp

Table 1: Example HPLC Conditions for Threonine Isomer Separation

| Parameter | Indirect Method (Pre-column Derivatization) | Direct Method (Chiral Stationary Phase) |

|---|---|---|

| Column | Reversed-phase C18 researchgate.net | Pirkle-type CSP or CROWNPAK CR-I(+) spincotech.comresearchgate.net |

| Derivatizing Agent | NBD-F researchgate.netnih.gov | None (direct injection) spincotech.com |

| Mobile Phase | Gradient of aqueous buffer and organic solvent (e.g., acetonitrile) researchgate.net | Perchloric acid solution or a mix of acetonitrile, ethanol, and water with TFA spincotech.comjascoinc.com |

| Detection | Fluorescence researchgate.netnih.gov | Mass Spectrometry (MS) or UV spincotech.comjascoinc.com |

| Principle | Separation of fluorescent diastereomeric derivatives researchgate.net | Differential interaction with a chiral stationary phase spincotech.com |

Advanced Marfey's Method for Absolute Stereochemistry Determination

The Advanced Marfey's Method is a robust chemical technique for determining the absolute configuration of amino acids, including D-Allothreonine. researchgate.netresearchgate.netmdpi.com The method involves the derivatization of the amino acid hydrolysate with a chiral reagent, typically 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA or Marfey's reagent) or its variants like 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA). researchgate.netacs.org

This reaction converts the enantiomers in the sample into a pair of diastereomers. researchgate.net These diastereomers possess different physical properties and can be separated and quantified using standard reversed-phase HPLC with UV detection (typically at 340 nm). acs.org By comparing the retention times of the derivatized amino acids from the sample with those of authentic D- and L-amino acid standards derivatized with the same reagent, the absolute configuration can be unambiguously assigned. rsc.orgbiomolther.org

A key advantage is that if a D-amino acid standard is unavailable, the derivative formed from the corresponding L-amino acid and the opposite enantiomer of the Marfey's reagent (e.g., D-FDAA) can be used as a chromatographically equivalent surrogate. acs.org While highly effective, chromatographic resolution can sometimes be challenging for amino acids with a second chiral center, like threonine and isoleucine, potentially requiring specialized columns or coupling with other techniques for definitive assignment. researchgate.netresearchgate.net

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for Structural Validation

While chromatography is essential for separation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for the definitive structural validation of D-Allothreonine. nih.govnih.gov

Mass Spectrometry (MS) provides the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can confirm the molecular formula of D-Allothreonine (C₄H₉NO₃). nih.govnist.gov Tandem MS (MS/MS) generates characteristic fragmentation patterns that help to confirm the molecule's structure. nih.gov Although MS alone cannot distinguish between stereoisomers, it is powerfully combined with chiral separation techniques like HPLC (LC-MS) to provide both separation and identification in a single analysis. spincotech.combiomolther.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and connectivity.

¹H NMR spectra show distinct signals for each proton, and their coupling constants can help determine the relative stereochemistry (distinguishing allo from threo). chemicalbook.com

¹³C NMR spectra reveal the chemical environment of each carbon atom. acs.org Studies have shown that the chemical shifts of the anomeric and threonine-methyl carbons in glycopeptides containing threonine isomers are sensitive to the absolute configuration of both the sugar and the amino acid, providing a means to assess enantiomeric purity. acs.orgacs.org For complex cases, such as determining the configuration of amino acid residues within a peptide, HPLC can be coupled with Solid Phase Extraction (SPE) and NMR (HPLC-SPE-NMR). researchgate.netresearchgate.net This allows for the physical separation and trapping of peaks from the Marfey's analysis for subsequent NMR analysis, which can differentiate between epimers like L-Threonine and D-allothreonine. researchgate.netresearchgate.net

Enzyme-Based Biosensors for Enantiomeric Quantification

Enzyme-based biosensors represent a highly selective and sensitive approach for quantifying specific enantiomers like D-Allothreonine. researchgate.net These devices capitalize on the inherent stereospecificity of enzymes.

The core of this technology is an enzyme that specifically recognizes and catalyzes a reaction with a D-amino acid but not its L-enantiomer. nih.gov A common choice is D-amino acid oxidase (DAAO), which oxidizes D-amino acids, producing hydrogen peroxide (H₂O₂), ammonia, and an α-keto acid. nih.gov This enzymatic reaction can be coupled to a transducer that measures the change in a physical property, such as the consumption of oxygen or the production of H₂O₂, which can be detected electrochemically. nih.gov

The development of these biosensors involves immobilizing the enzyme onto an electrode surface. The selectivity of the biosensor is directly dependent on the substrate specificity of the chosen enzyme. nih.gov While DAAOs from different sources have varying affinities for different D-amino acids, protein engineering can be used to create enzyme variants with enhanced selectivity for a specific target, such as D-serine or D-alanine. nih.gov Threonine aldolases, which catalyze the reversible cleavage of threonine isomers, are another class of enzymes with potential for biosensor applications, particularly in biocatalytic processes. frontiersin.orgorganic-chemistry.org Although the development of a biosensor specifically for D-Allothreonine is less common than for D-serine, the principles of enzymatic recognition and signal transduction are directly applicable. researchgate.netacs.orgresearchgate.net

Applications and Future Directions in D Allothreonine Research

D-Allothreonine as a Chiral Building Block in Asymmetric Synthesis

The specific stereochemistry of D-allothreonine makes it a valuable chiral building block in asymmetric synthesis. chemimpex.com This process is crucial for creating complex molecules with specific three-dimensional arrangements, which is often a requirement for biologically active compounds. The defined stereocenters of D-allothreonine provide a scaffold for the controlled construction of new chiral centers in a target molecule.

One notable application is in the stereocontrolled synthesis of key intermediates for antibiotics like thienamycin. fishersci.ca The inherent chirality of D-allothreonine guides the formation of the desired stereoisomer of the antibiotic, a critical factor for its efficacy. Additionally, D-allothreonine derivatives, such as Fmoc-D-allo-threonine, are instrumental in solid-phase peptide synthesis, allowing for the precise incorporation of this non-standard amino acid into peptide chains. chemimpex.comchemimpex.com

Pharmaceutical Development and Drug Discovery Applications

The unique structural features of D-allothreonine lend themselves to various applications in pharmaceutical development and drug discovery, from novel therapeutic design to enhancing the properties of existing drugs.

Design and Synthesis of Novel Peptide-Based Therapeutics

D-allothreonine is increasingly being incorporated into the design and synthesis of novel peptide-based therapeutics. chemimpex.com Peptides are promising drug candidates due to their high specificity and potency, but they can be susceptible to degradation in the body. The inclusion of non-standard amino acids like D-allothreonine can alter the peptide's conformation and interactions with biological targets. For example, it has been used in the synthesis of depsipeptide antibiotics, which are active against vancomycin-resistant bacteria. nih.govescholarship.org

Development of Modified Peptides with Enhanced Stability and Bioactivity

A significant challenge in peptide drug development is their rapid breakdown by enzymes. Incorporating D-allothreonine can enhance the stability of peptides, making them more resistant to enzymatic degradation. chemimpex.comresearchgate.net This increased stability can lead to a longer duration of action in the body. mdpi.com Furthermore, the unique side chain of D-allothreonine can influence the peptide's three-dimensional structure, potentially leading to improved binding affinity for its target and enhanced bioactivity. chemimpex.commdpi.com

Role in the Synthesis of Antibiotics and Antiviral Agents

D-allothreonine serves as a crucial precursor in the synthesis of various antibiotics. chemimpex.comfishersci.ca Its specific stereochemistry is essential for building the complex architectures of these molecules. For instance, it is a component of katanosins, a group of potent antibiotics. wikipedia.org Research has also demonstrated its use in the total synthesis of plusbacin A3, a depsipeptide antibiotic with activity against drug-resistant bacteria. nih.gov While its role in antiviral synthesis is an area of ongoing research, the principles of using it as a chiral building block could extend to the development of novel antiviral agents.

Research Applications in Biochemical Pathways and Enzyme Functions

D-allothreonine is a valuable tool for studying biochemical pathways and enzyme functions. chemimpex.com It can act as a substrate for certain enzymes, such as D-threonine aldolase (B8822740), which reversibly breaks it down into glycine (B1666218) and acetaldehyde (B116499). uniprot.orggenome.jp Studying these reactions provides insights into enzyme specificity and catalytic mechanisms. ontosight.ai L-threonine dehydrogenase has also been shown to utilize D-allothreonine as a substrate. nih.gov By using D-allothreonine as a probe, researchers can investigate the metabolic roles of these enzymes and their involvement in various cellular processes. chemimpex.com

Potential in Biotechnology and Protein Engineering

The unique properties of D-allothreonine present opportunities in biotechnology and protein engineering. chemimpex.com By incorporating this non-canonical amino acid into proteins, scientists can potentially create novel proteins with enhanced or altered functions. chemimpex.com This could lead to the development of more stable enzymes for industrial applications or therapeutic proteins with improved pharmacological properties. The ability to modify proteins in this way opens up new avenues for creating biocatalysts and therapeutic agents with tailored characteristics. chemimpex.com

Emerging Research Trends and Challenges in D-Allothreonine Utilization

The unique stereochemistry of D-Allothreonine continues to attract interest, leading to new research avenues and the refinement of existing applications. However, significant challenges remain in harnessing its full potential. Key emerging trends focus on the development of novel biocatalysts and stereoselective synthetic methods, while challenges are centered on improving the efficiency, yield, and scalability of production and application processes.

Emerging Research Trends

One of the most prominent trends in D-Allothreonine research is the exploration and engineering of enzymes for its synthesis. D-threonine aldolases (DTAs) are a focal point of this research, as they can catalyze the reversible aldol (B89426) reaction of glycine and acetaldehyde to produce D-threonine and/or D-allothreonine. researchgate.net Researchers are actively cloning and expressing DTA genes from various organisms, such as Delftia sp. RIT313, to identify enzymes with high activity and stability. researchgate.net A significant area of investigation is the influence of metal ions and reaction conditions on enzyme performance, with studies showing that divalent metal ions like manganese can activate these enzymes. researchgate.net The goal is to develop robust biocatalysts for the highly stereoselective preparation of chiral β-hydroxy-α-amino acids. researchgate.net

Another key trend is the application of D-Allothreonine as a chiral building block in the asymmetric synthesis of complex molecules. renyi.hu Its defined stereochemistry is invaluable for creating enantiomerically pure compounds, which are critical in the pharmaceutical industry. Research is ongoing to develop new synthetic methodologies that utilize D-Allothreonine to produce other valuable non-proteinogenic amino acids and complex natural products. For instance, it has been used in the synthesis of the cyclic depsipeptide core of callipeltin A, a marine natural product with notable biological activities. uni-saarland.de This involves multi-step processes, including Matteson homologations, to construct the desired molecular frameworks with high stereoselectivity. uni-saarland.de

Furthermore, there is a growing interest in chiral metabolomics, where D-amino acids like D-Allothreonine are being investigated as potential biomarkers for various diseases. mdpi.com While research in this area is still emerging, the presence of D-isomers of amino acids in biological systems suggests they may have undiscovered physiological roles. mdpi.com

Challenges in Utilization

A primary challenge in the utilization of D-Allothreonine is the efficiency and stereoselectivity of its production. While enzymatic methods are promising, they often face issues with substrate inhibition, low conversion rates, and the formation of diastereomeric mixtures. researchgate.netnih.gov For example, threonine aldolase-catalyzed reactions can lead to a thermodynamically controlled mixture of syn/anti-isomers, which complicates purification and reduces the yield of the desired D-Allothreonine. nih.gov Overcoming the "Cβ-stereoselectivity problem" to achieve high diastereomeric excess remains a significant hurdle. researchgate.net

Finally, the practical application of D-Allothreonine in areas like pharmaceuticals and agrochemicals is often hampered by the need for highly pure enantiomers. The development of efficient and cost-effective purification methods to separate D-Allothreonine from other isomers and reaction components is crucial for its widespread use. google.comuni-duesseldorf.de Combining enzymatic processes with crystallization-based separation is one strategy being explored to address this challenge, aiming to improve both yield and purity. uni-duesseldorf.de

Research Findings on D-Allothreonine Utilization

| Research Area | Key Findings | Challenges |

| Biocatalysis | D-threonine aldolases (DTAs) from various microbial sources show potential for synthesizing D-Allothreonine. researchgate.net Enzyme activity can be enhanced by metal ions like Mn²⁺. researchgate.net | Low Cβ-stereoselectivity leading to diastereomeric mixtures. researchgate.netnih.gov Need for robust enzymes suitable for industrial scale-up. google.com |

| Asymmetric Synthesis | D-Allothreonine serves as a valuable chiral precursor for complex molecules like the core of callipeltin A. uni-saarland.de Matteson homologation is an effective method for its utilization in synthesis. uni-saarland.de | Multi-step syntheses can be complex and result in low overall yields. google.com |

| Production & Purification | Synthesis can start from L-threonine via racemization and enzymatic conversion. google.com Combining enzymatic isomerization with crystallization can improve separation efficiency. uni-duesseldorf.de | Separation of isomers is often inefficient, limiting the yield to 50% in some enzymatic resolutions. google.com High cost and complexity of current production methods. google.com |

常见问题

Q. What experimental methods are recommended for synthesizing and characterizing D-Allothreonine in bacterial systems?

To synthesize D-Allothreonine, researchers should employ bacterial strains known to produce peptido-lipids (e.g., Bacillus spp.) and optimize growth conditions (e.g., carbon/nitrogen ratios, pH) to enhance yield . Characterization requires stereochemical analysis via chiral HPLC or polarimetry to confirm the D-configuration, complemented by NMR spectroscopy (e.g., H and C) for structural validation . Mass spectrometry (LC-MS/MS) is critical for verifying molecular weight (119.1192 g/mol) and purity .

Q. How can researchers distinguish D-Allothreonine from its stereoisomers in complex biological matrices?

Use enantioselective chromatography (e.g., chiral columns) coupled with tandem mass spectrometry to resolve stereoisomers. Derivatization with chiral reagents (e.g., Marfey’s reagent) enhances separation efficiency. Cross-validate results using X-ray crystallography or vibrational circular dichroism (VCD) to confirm absolute configuration .

Q. What are the primary biological roles of D-Allothreonine in bacterial polysaccharides and peptido-lipids?

D-Allothreonine is amide-linked to D-galacturonic acid in bacterial polysaccharides, contributing to cell wall integrity and host-pathogen interactions . In peptido-lipids, it may modulate membrane stability or signaling. Researchers should conduct gene knockout studies (e.g., CRISPR-Cas9) to disrupt biosynthetic pathways and assess phenotypic changes .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for D-Allothreonine across different bacterial species?

Contradictions may arise from stereochemical impurities or species-specific metabolic pathways. Design comparative studies using isotopically labeled D-Allothreonine (C/N) to trace incorporation into polysaccharides. Validate findings with genetic manipulation (e.g., heterologous expression of biosynthetic genes) and standardized bioassays (e.g., minimum inhibitory concentration tests) .

Q. How can computational modeling predict the interaction of D-Allothreonine with bacterial enzymes involved in polysaccharide synthesis?

Use molecular docking (e.g., AutoDock Vina) to simulate binding affinities between D-Allothreonine and enzymes like glycosyltransferases. Pair this with molecular dynamics simulations (e.g., GROMACS) to assess conformational stability. Validate predictions via site-directed mutagenesis and enzyme kinetics assays .

Q. What experimental designs are optimal for studying D-Allothreonine’s metabolic pathways in vivo?

Employ C metabolic flux analysis to track carbon incorporation into D-Allothreonine in bacterial cultures. Combine this with transcriptomics (RNA-seq) to identify upregulated genes in its biosynthetic pathway. Use knockout mutants to confirm pathway dependencies .

Q. How should researchers address challenges in replicating D-Allothreonine-related studies from literature?

Ensure strict adherence to published protocols, including strain selection (e.g., ATCC-certified cultures) and solvent systems for extraction. Cross-check NMR chemical shifts ( values) and HPLC retention times against reference data . If discrepancies persist, conduct collaborative inter-laboratory trials to identify methodological variables (e.g., pH, temperature gradients) .

Methodological and Data Analysis Questions

Q. What are best practices for documenting and archiving D-Allothreonine research data to ensure reproducibility?

Raw data (e.g., NMR spectra, chromatograms) should be deposited in repositories like Zenodo or Figshare with unique DOIs. Include metadata such as instrument parameters (e.g., HPLC column type, NMR frequency) and sample preparation details. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How can researchers analyze conflicting data on the stereochemical stability of D-Allothreonine under physiological conditions?